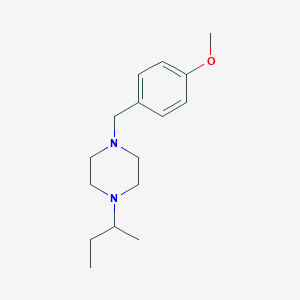![molecular formula C21H17N5O3 B10890614 N-(4-ethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10890614.png)
N-(4-ethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(4-ETHYLPHENYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with ethylphenyl and nitrophenyl substituents, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-ETHYLPHENYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under reflux conditions in the presence of a suitable catalyst to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted palladium-catalyzed reactions. This method allows for the efficient synthesis of pyrazolo[1,5-a]pyrimidines under solvent-free conditions, significantly reducing reaction times and improving yields . The use of microwave irradiation in combination with palladium catalysts has been shown to be effective in producing a wide range of substituted pyrazolo[1,5-a]pyrimidines.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-(4-ETHYLPHENYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl or ethylphenyl substituents, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N3-(4-ETHYLPHENYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cell proliferation and survival pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with structural similarities.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
N~3~-(4-ETHYLPHENYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethylphenyl and nitrophenyl groups differentiates it from other pyrazolo[1,5-a]pyrimidines, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Eigenschaften
Molekularformel |
C21H17N5O3 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H17N5O3/c1-2-14-6-8-16(9-7-14)24-21(27)18-13-23-25-19(10-11-22-20(18)25)15-4-3-5-17(12-15)26(28)29/h3-13H,2H2,1H3,(H,24,27) |
InChI-Schlüssel |
NXDWWNZKSLAPJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10890535.png)
![3-chloro-N'-(4-isopropylbenzylidene)-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B10890545.png)
methanone](/img/structure/B10890549.png)
![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B10890550.png)
![ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10890555.png)
![ethyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10890556.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide](/img/structure/B10890562.png)

![N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10890579.png)
methanone](/img/structure/B10890583.png)

![N-(2-{[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B10890601.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B10890604.png)
![(5E)-2,6-dihydroxy-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}pyrimidin-4(5H)-one](/img/structure/B10890606.png)
